molecular formula C15H11Cl3O B3023808 3-(3-Chlorophenyl)-2',6'-dichloropropiophenone CAS No. 898787-50-3

3-(3-Chlorophenyl)-2',6'-dichloropropiophenone

Cat. No.: B3023808
CAS No.: 898787-50-3
M. Wt: 313.6 g/mol
InChI Key: AIRPMXTVNCQTIM-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorinated phenyl ring and a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone typically involves the chlorination of propiophenone. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone has several applications in scientific research:

Comparison with Similar Compounds

3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone can be compared with other similar compounds, such as:

The uniqueness of 3-(3-Chlorophenyl)-2’,6’-dichloropropiophenone lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRPMXTVNCQTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644457
Record name 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-50-3
Record name 3-(3-Chlorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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